molecular formula C9H11F2N B15306064 2,6-Difluoro-4-(propan-2-yl)aniline

2,6-Difluoro-4-(propan-2-yl)aniline

Cat. No.: B15306064
M. Wt: 171.19 g/mol
InChI Key: LBHAEZGJMUWOBA-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-(propan-2-yl)aniline: is an organic compound with the molecular formula C9H11F2N. It is a derivative of aniline, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 4 is replaced by an isopropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction , which involves the reaction of a boronic acid derivative with a halogenated aniline in the presence of a palladium catalyst . The reaction conditions usually include a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of 2,6-Difluoro-4-(propan-2-yl)aniline may involve large-scale halogenation and alkylation reactions. The process begins with the halogenation of aniline to introduce fluorine atoms, followed by alkylation to add the isopropyl group. These reactions are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 2,6-Difluoro-4-(propan-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,6-Difluoro-4-(propan-2-yl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 2,6-Difluoro-4-(propan-2-yl)aniline involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. The isopropyl group contributes to the compound’s steric properties, influencing its binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: 2,6-Difluoro-4-(propan-2-yl)aniline is unique due to the combined presence of fluorine atoms and an isopropyl group, which impart distinct chemical properties such as increased metabolic stability and lipophilicity. These characteristics make it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C9H11F2N

Molecular Weight

171.19 g/mol

IUPAC Name

2,6-difluoro-4-propan-2-ylaniline

InChI

InChI=1S/C9H11F2N/c1-5(2)6-3-7(10)9(12)8(11)4-6/h3-5H,12H2,1-2H3

InChI Key

LBHAEZGJMUWOBA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)F)N)F

Origin of Product

United States

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